N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1'-biphenyl]-4-carboxamide
Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy.
Mode of Action
N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacterium .
Pharmacokinetics
Similar benzothiazole derivatives have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the compound’s bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By targeting DprE1 and disrupting cell wall biosynthesis, the compound causes the death of the bacterium, potentially leading to the resolution of a tuberculosis infection .
Action Environment
The action of N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Furthermore, the presence of other drugs could potentially affect the compound’s metabolism and excretion, altering its pharmacokinetic profile .
Preparation Methods
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,3-benzothiazole with [1,1’-biphenyl]-4-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by their subsequent functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these synthetic processes .
Chemical Reactions Analysis
N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-(4-chloro-1,3-benzothiazol-7-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide: This compound also exhibits antimicrobial activity but differs in its sulfonamide functional group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties, this compound contains a piperazine moiety instead of a biphenyl group.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-16-10-11-17(19-18(16)22-12-25-19)23-20(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJRDZUKUWKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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